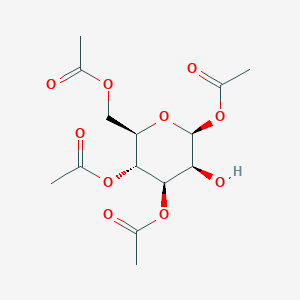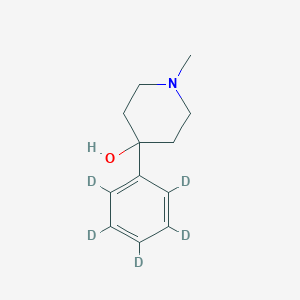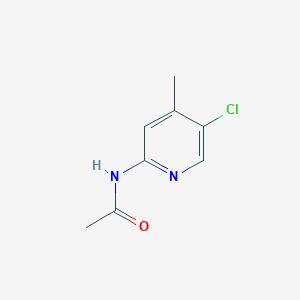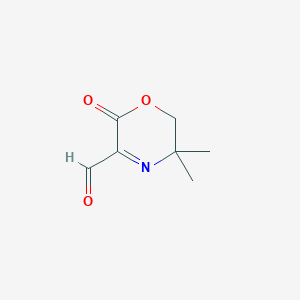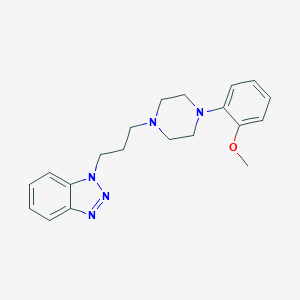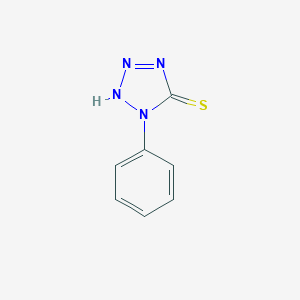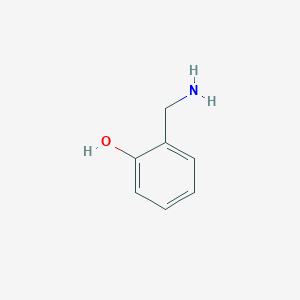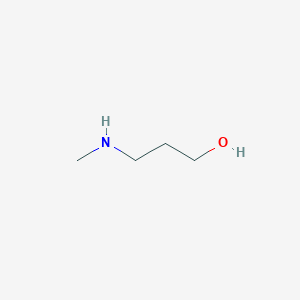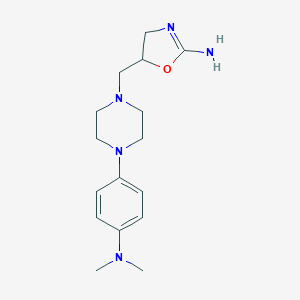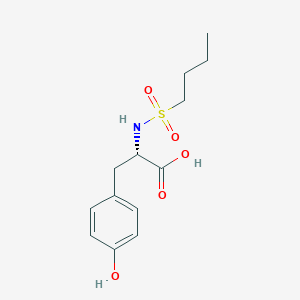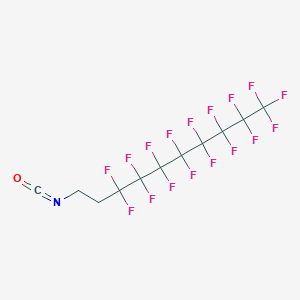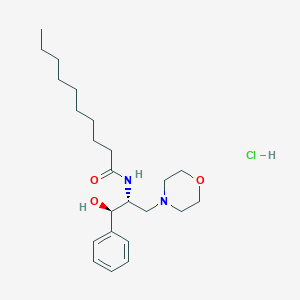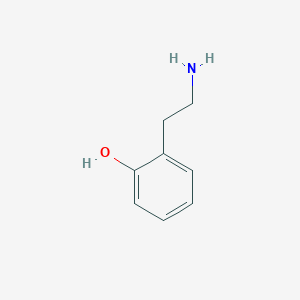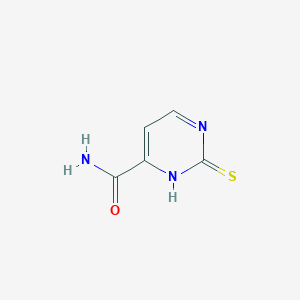
2-Mercapto-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4-pyrimidinecarboxamide (MPA) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. MPA has been identified as a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-4-pyrimidinecarboxamide involves its ability to inhibit various enzymes. As mentioned earlier, 2-Mercapto-4-pyrimidinecarboxamide inhibits xanthine oxidase and thymidylate synthase, which are essential enzymes for uric acid production and DNA synthesis, respectively. Inhibition of these enzymes leads to a reduction in uric acid levels and suppression of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Mercapto-4-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. It has been identified as a potent antioxidant and has been shown to reduce oxidative stress in cells. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Mercapto-4-pyrimidinecarboxamide is its ability to inhibit various enzymes, making it a versatile compound for scientific research. 2-Mercapto-4-pyrimidinecarboxamide is also relatively easy to synthesize, making it readily available for various applications. However, 2-Mercapto-4-pyrimidinecarboxamide has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-Mercapto-4-pyrimidinecarboxamide. One potential direction is the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-Mercapto-4-pyrimidinecarboxamide has also been identified as a potential candidate for the treatment of viral infections, such as HIV and hepatitis C. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in these applications.
Conclusion
In conclusion, 2-Mercapto-4-pyrimidinecarboxamide is a sulfur-containing heterocyclic compound that has shown promising results in various scientific applications. Its ability to inhibit various enzymes makes it a versatile compound for scientific research, and its potential in the treatment of various diseases makes it a promising candidate for drug development. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in various applications.
Métodos De Síntesis
The synthesis of 2-Mercapto-4-pyrimidinecarboxamide involves the reaction of 2-amino-4-chloropyrimidine with thiourea in the presence of a strong base. The resulting product is then treated with a mild acid to obtain 2-Mercapto-4-pyrimidinecarboxamide. This method has been used to produce 2-Mercapto-4-pyrimidinecarboxamide in high yields and purity, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
2-Mercapto-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Elevated levels of uric acid are associated with gout, a painful joint disease. 2-Mercapto-4-pyrimidinecarboxamide has been shown to reduce uric acid levels in the blood, making it a promising candidate for the treatment of gout.
In addition to its potential in the treatment of gout, 2-Mercapto-4-pyrimidinecarboxamide has also shown promising results in the treatment of cancer. It has been identified as a potent inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. Inhibition of this enzyme leads to the suppression of cancer cell growth and proliferation. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to enhance the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
155957-51-0 |
|---|---|
Nombre del producto |
2-Mercapto-4-pyrimidinecarboxamide |
Fórmula molecular |
C5H5N3OS |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
2-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10) |
Clave InChI |
LXGZTXLOXLPVMQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
SMILES canónico |
C1=C(NC(=S)N=C1)C(=O)N |
Sinónimos |
4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



